6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-12-19-17(13-22(26)27-21(19)14-20(16)25)15-23-8-10-24(11-9-23)18-6-4-3-5-7-18/h3-7,12-14,25H,2,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANJRVGPCQQVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Alkylation: The 7-hydroxy-4-methylcoumarin is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 6-position.
Piperazine Introduction: The resulting intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that derivatives of coumarins, including 6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Case Study 1: Anticancer Efficacy
A study demonstrated that a series of coumarin derivatives, including our compound of interest, were tested against human cancer cell lines. The results showed that these compounds exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating strong anticancer activity. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | <10 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 15 | Inhibition of bacterial growth |
| Neuropharmacological | Rat brain slices | N/A | Interaction with serotonin receptors |
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of the ethyl group at the 6-position and the hydroxyl group at the 7-position, which contribute to its distinct pharmacological profile. The combination of the chromen-2-one core with the phenylpiperazine moiety enhances its biological activity and makes it a versatile compound for various therapeutic applications.
Biological Activity
6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a coumarin backbone with a phenylpiperazine moiety, which enhances its interaction with biological targets.
1. Antioxidant Activity
Coumarins, including 6-ethyl-7-hydroxy derivatives, have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. In vitro studies have shown that the compound effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
2. Anticancer Properties
The anticancer potential of 6-ethyl-7-hydroxy derivatives has been explored in several studies. The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, studies on various cancer cell lines (e.g., breast, prostate) have shown that treatment with this compound leads to decreased cell viability and increased apoptosis markers .
3. Neuroprotective Effects
Piperazine derivatives are known for their neuroprotective effects, particularly in models of neurodegenerative diseases. The incorporation of a phenylpiperazine group in this coumarin derivative suggests potential interactions with neurotransmitter systems. Preliminary findings indicate that it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
4. Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases. Compounds similar to 6-ethyl-7-hydroxy have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to their anti-inflammatory effects, making them candidates for treating inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group on the coumarin ring enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The piperazine moiety may interact with enzyme active sites, inhibiting enzymes involved in inflammation and neurotransmission.
- Gene Expression Modulation : Coumarins can influence the expression of genes associated with apoptosis and cell proliferation.
Study on Antioxidant Activity
A study published in 2021 evaluated the antioxidant effects of various coumarin derivatives, including 6-ethyl-7-hydroxy compounds. The results indicated a significant reduction in malondialdehyde (MDA) levels in treated groups compared to controls, showcasing the compound's ability to mitigate oxidative stress .
Neuroprotective Study
In an experimental model using rat brain slices, the neuroprotective effects of the compound were assessed by measuring cholinergic activity post-treatment. Results showed a significant increase in acetylcholine levels alongside reduced neuronal death markers .
Q & A
Basic: What are the established synthetic routes for 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via a Mannich reaction , where 6-ethyl-7-hydroxycoumarin is reacted with 4-phenylpiperazine and formaldehyde under reflux conditions. Key steps include:
- Dissolving the coumarin derivative in ethanol (50 mL/g substrate).
- Adding 1:1 molar equivalents of formaldehyde (40%) and 4-phenylpiperazine.
- Refluxing for 6–8 hours, followed by solvent evaporation and crystallization from acetone .
Yield Optimization: - Use excess formaldehyde (1.2 equivalents) to drive the reaction.
- Monitor pH (neutral to slightly acidic) to avoid side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product .
Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations: Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking: Use AutoDock Vina to simulate binding interactions with targets like EGFR or ADAM sheddase . Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the coumarin’s hydroxyl and carbonyl groups .
- QSAR Models: Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using datasets from structurally similar coumarins .
Basic: What spectroscopic and chromatographic techniques are critical for validating the compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and the phenylpiperazine aromatic protons (δ ~6.8–7.2 ppm) .
- HPLC: Use a C18 column with a mobile phase of methanol/0.1% formic acid (70:30) at 1 mL/min. Retention time ~8.2 min (UV detection at 320 nm) .
- Mass Spectrometry (ESI-MS): Look for [M+H]+ at m/z 407.2 (calculated for C23H25N2O3) .
Basic: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay at 48 hours).
- Control Compounds: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to benchmark activity .
- Data Normalization: Adjust for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under argon. Lyophilized samples retain stability >2 years .
- Degradation Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to detect hydrolysis of the ester or Mannich adduct .
- Stabilizers: Add antioxidants (0.01% BHT) to ethanolic stock solutions to prevent radical-mediated degradation .
Advanced: How can researchers design SAR studies to explore the role of the 4-phenylpiperazine moiety in target binding?
Methodological Answer:
- Analog Synthesis: Replace 4-phenylpiperazine with morpholine, piperidine, or substituted variants (e.g., 4-methylpiperazine) .
- Binding Assays: Perform competitive radioligand displacement studies (e.g., [3H]-spiperone for dopamine D2 receptors).
- Thermodynamic Profiling: Use ITC to quantify enthalpy/entropy contributions of piperazine-aryl interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
